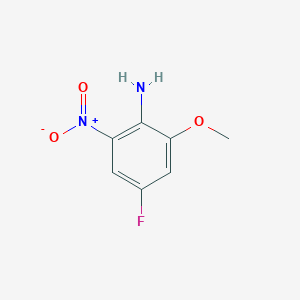

4-Fluoro-2-methoxy-6-nitroaniline

Description

Contextualization of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Substituted anilines are integral to the construction of complex molecules. bldpharm.com The nature and position of the substituents on the aromatic ring profoundly influence the compound's chemical behavior. Electron-donating groups, such as methoxy (B1213986) (-OCH3), and electron-withdrawing groups, like nitro (-NO2), modulate the electron density of the benzene (B151609) ring, thereby directing the course of further chemical transformations. nih.gov Modern synthetic strategies, including cross-coupling reactions and photocatalytic methods, have expanded the toolkit for creating highly functionalized anilines that were previously difficult to access. rsc.org These advanced methods allow for precise control over the substitution pattern, enabling the synthesis of anilines with tailored properties for specific applications. pharmaffiliates.com

Significance of Halogenated, Alkoxy, and Nitro Aromatic Scaffolds in Chemical Research

The presence of halogen, alkoxy, and nitro groups on an aromatic ring imparts unique characteristics to a molecule. Halogenated compounds, particularly those containing fluorine, are of immense interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. rsc.orgnih.gov Alkoxy groups, such as the methoxy group in 4-Fluoro-2-methoxy-6-nitroaniline, can also influence a compound's pharmacokinetic profile and are a common feature in many biologically active molecules. nih.gov The nitro group is a strong electron-withdrawing group that not only deactivates the aromatic ring towards electrophilic substitution but also serves as a versatile functional handle that can be readily reduced to an amino group, providing a key step in the synthesis of more complex structures. uj.edu.plchemicalbook.com The combination of these three functional groups in a single molecule, as seen in this compound, creates a highly valuable and versatile building block for chemical synthesis. intelmarketresearch.com

Current Research Landscape and Future Directions for this compound Analogues

The current research landscape for substituted anilines is focused on the development of more efficient and selective synthetic methods. google.com There is a growing emphasis on "green" chemistry, utilizing less hazardous reagents and more sustainable processes. acs.org For analogues of this compound, future research is likely to explore their potential as intermediates in the synthesis of novel pharmaceuticals and materials. The unique substitution pattern of these compounds makes them attractive scaffolds for creating libraries of molecules for high-throughput screening in drug discovery programs. uj.edu.plchemicalbook.com Furthermore, the development of isosteres for the aniline group is an active area of research aimed at mitigating potential toxicities associated with the aniline motif while retaining desired biological activity. uj.edu.plchemicalbook.com

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of polar functional groups and an aromatic ring system influences its solubility, melting point, and spectroscopic characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2092773-15-2 |

| Molecular Formula | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| Appearance | Crystalline Solid |

| Solubility | Data not widely available |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Spectral data available from chemical suppliers. bldpharm.comlehigh.edu |

| ¹³C NMR | Spectral data available from chemical suppliers. rsc.org |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-O, C-F, and N-O stretching vibrations. chemicalbook.com |

Synthesis of this compound

The synthesis of polysubstituted anilines like this compound requires careful strategic planning to control the regioselectivity of the substitution reactions. A plausible synthetic route would likely involve a multi-step process, starting from a less substituted precursor.

A common strategy for the synthesis of nitroanilines involves the protection of the amino group, followed by nitration and subsequent deprotection. google.comorgsyn.org The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming nitro group. In the case of a precursor like 4-fluoro-2-methoxyaniline (B49241), both the amino and methoxy groups are ortho, para-directing. To achieve nitration at the 6-position, which is ortho to the amino group and meta to the methoxy and fluoro groups, the directing power of the amino group would need to be harnessed.

A potential synthetic approach could be:

Protection of the amino group of a suitable starting material, such as 4-fluoro-2-methoxyaniline, to form an amide. This moderates the activating effect of the amino group and prevents side reactions. patsnap.com

Nitration of the protected aniline using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents. google.comorgsyn.org

Deprotection of the amino group to yield the final product, this compound. google.comorgsyn.org

The precise reaction conditions, including temperature, solvent, and the choice of protecting group and nitrating agent, would need to be carefully optimized to favor the formation of the desired 6-nitro isomer over other potential isomers. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxy-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYKBJNVSLCOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Fluoro 2 Methoxy 6 Nitroaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the electronic nature of the substituents already present. wikipedia.orgtotal-synthesis.com

The position of any subsequent electrophilic attack on the 4-Fluoro-2-methoxy-6-nitroaniline ring is determined by the directing effects of the existing groups. Substituents are broadly classified as either ortho, para-directors or meta-directors. youtube.com

The directing influences of the substituents on this molecule are as follows:

Amino (-NH2): A powerful activating group that directs incoming electrophiles to the positions ortho and para to it. total-synthesis.com

Methoxy (B1213986) (-OCH3): An activating group that also directs ortho and para. libretexts.org

Fluorine (-F): A deactivating group that, due to its lone pairs, acts as an ortho, para-director. csbsju.edu

Nitro (-NO2): A strong deactivating group that directs incoming electrophiles to the meta position. total-synthesis.com

In this compound, the available positions for substitution are C3 and C5. The final regiochemical outcome is a result of the cumulative and often competing effects of these four groups. The amino group at C1 is the most powerful activating and directing group. total-synthesis.com Its ortho position (C6) is blocked by the nitro group, and its other ortho position (C2) is blocked by the methoxy group. Its para position (C4) is blocked by the fluorine atom.

Therefore, the directing effects must be analyzed for the remaining open positions, C3 and C5.

For position C3: It is meta to the strongly directing amino group, ortho to the methoxy group, meta to the fluorine atom, and ortho to the deactivating nitro group.

For position C5: It is para to the methoxy group, ortho to the fluorine atom, meta to the nitro group, and meta to the amino group.

The concerted effect of the activating amino and methoxy groups, which strongly favor substitution at positions ortho and para to themselves, creates a complex scenario. youtube.com However, the most powerful activating group, the amino group, generally dictates the reaction's regioselectivity. reddit.com Given that all positions ortho and para to the amino group are occupied, electrophilic substitution on this ring is significantly hindered. If a reaction were to occur, it would likely be slow and could lead to a mixture of products or substitution at the least hindered, moderately activated position.

Table 1: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

| -NH₂ | C1 | Strong Electron Donating (Resonance) | Activating | ortho, para |

| -OCH₃ | C2 | Electron Donating (Resonance) | Activating | ortho, para |

| -F | C4 | Electron Withdrawing (Inductive), Weak Donating (Resonance) | Deactivating | ortho, para |

| -NO₂ | C6 | Strong Electron Withdrawing (Resonance & Inductive) | Deactivating | meta |

Activating Groups: The amino (-NH2) and methoxy (-OCH3) groups are strong and moderate activators, respectively. They donate electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgtotal-synthesis.com

Deactivating Groups: The nitro (-NO2) group is a potent deactivator, withdrawing electron density through both resonance and inductive effects. total-synthesis.comlibretexts.org The fluorine (-F) atom is also a deactivator due to its strong inductive electron withdrawal, although this is slightly offset by a weak resonance donation. csbsju.edu

The net reactivity of this compound is a balance of these opposing influences. The presence of two powerful deactivating groups, especially the nitro group, significantly lowers the ring's nucleophilicity. While the amino group is a very strong activator, the combined deactivating effect of the nitro and fluoro substituents makes electrophilic substitution challenging compared to simpler anilines.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org These reactions proceed via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In the case of this compound, the fluorine atom at C4 can act as a leaving group. Its displacement is strongly facilitated by the presence of the electron-withdrawing nitro group at the para position (C6, relative to the C1-C4 axis). The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. openstax.orglibretexts.org

This activation makes the compound susceptible to reaction with various nucleophiles. For example, similar fluoro-nitroaromatic compounds readily react with amines, alkoxides, and thiols to displace the fluorine atom. nih.gov The reaction of 2,4-dinitrofluorobenzene with the terminal amino group of a protein (Sanger's reagent) is a classic example of this type of reactivity. openstax.org

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to an amino group is a synthetically vital transformation, providing a route to anilines, which are precursors to numerous dyes, pharmaceuticals, and other industrial chemicals. sci-hub.stwikipedia.org

Catalytic hydrogenation is a widely used and efficient method for reducing nitroarenes. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Table 2: Common Catalysts for Nitro Group Hydrogenation

| Catalyst | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol (B129727) or Ethanol, Room Temp. | Highly efficient and common. Risk of dehalogenation (C-F bond cleavage) at higher temperatures or pressures. sci-hub.st |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Ethanol or Acetic Acid, Room Temp. | A very active catalyst. wikipedia.org |

| Raney Nickel (Raney Ni) | H₂ (low to high pressure), Ethanol, Room Temp. to 50°C | Cost-effective and highly active. A patent describes the use of Raney Ni for the reduction of a related compound, 4-fluoro-2-methoxy-1-nitrobenzene, using hydrogen gas in methanol. google.com |

A primary concern during the catalytic hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved. sci-hub.st Selective conditions, such as using specific catalysts like sulfided platinum or carefully controlling temperature and pressure, are often necessary to minimize this side reaction and preserve the fluorine substituent. sci-hub.st

To avoid issues like hydrodehalogenation or to achieve chemoselectivity in the presence of other reducible groups, various chemical reduction methods are employed. These strategies are often milder and more selective than catalytic hydrogenation. niscpr.res.in

Metal-Acid Systems: The classic Béchamp reduction using iron filings in acidic water (e.g., with HCl or acetic acid) is a common industrial method. Other systems like tin(II) chloride (SnCl₂) in concentrated HCl are also effective for the clean conversion of nitro groups to amines. wikipedia.org

Transfer Hydrogenation: This method uses molecules like hydrazine (B178648) (N₂H₄), formic acid (HCOOH), or ammonium (B1175870) formate (B1220265) (HCOONH₄) as a source of hydrogen in the presence of a catalyst (e.g., Pd/C, Raney Ni). niscpr.res.in Hydrazine with a metal catalyst is known to be very effective for the selective reduction of nitro groups while preserving other functionalities like halogens. niscpr.res.in

Metal Hydrides and Borohydrides: While powerful reducing agents, reagents like lithium aluminum hydride (LiAlH₄) are typically not used for reducing aryl nitro groups to anilines as they can lead to other products like azo compounds. wikipedia.org However, modified borohydride (B1222165) systems, such as NaBH₄ in the presence of transition metal complexes, have been developed for this purpose. jsynthchem.com

Sodium Dithionite (B78146) (Sodium Hydrosulfite): An aqueous solution of sodium dithionite (Na₂S₂O₄) is a mild and effective reagent for the selective reduction of nitro groups, particularly in molecules sensitive to more vigorous conditions.

Reactions Involving the Aniline (B41778) Moiety

The aniline functional group in this compound is a versatile reactive site. Despite the presence of a deactivating nitro group and a moderately deactivating fluoro group, the amino group retains its nucleophilic character, allowing it to participate in a variety of chemical transformations. The electronic interplay of the electron-donating methoxy group at the ortho position and the electron-withdrawing nitro and fluoro groups at the ortho and para positions, respectively, modulates the reactivity of the aniline moiety.

Acylation and Alkylation for Amide and Amine Derivatives

The primary amino group of substituted anilines readily undergoes acylation and alkylation to furnish the corresponding amide and N-alkylated amine derivatives. These reactions are fundamental in synthetic organic chemistry for installing protecting groups or for building more complex molecular architectures.

Acylation: The reaction of an aniline with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base or in an acidic medium, yields an N-aryl amide. This transformation is often used to protect the amino group during subsequent reactions, such as nitration. A relevant example can be found in the synthesis of a related compound, where 4-fluoro-2-methoxyaniline (B49241) is acetylated using acetic anhydride. google.com This process involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Given its structural similarity, this compound is expected to undergo similar acylation reactions, although the presence of the strongly electron-withdrawing nitro group would render the amine less nucleophilic, potentially requiring more forcing reaction conditions.

Table 1: Representative Acylation of a Structurally Related Aniline

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|

Alkylation: The nitrogen atom of the aniline can also be alkylated by reaction with alkyl halides or other alkylating agents. The reactivity in N-alkylation is generally lower than for aliphatic amines due to the reduced nucleophilicity of the aromatic amine. For anilines bearing electron-withdrawing groups, such as the nitro group in this compound, direct alkylation can be challenging. However, studies on structurally similar compounds demonstrate that such reactions are feasible under specific conditions. For instance, the double N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) has been successfully employed to synthesize a key spirocyclic intermediate. nih.gov This reaction proceeds in the presence of a base, which facilitates the nucleophilic attack of the aniline on the alkyl halide. nih.gov

Table 2: Example of N-Alkylation of a Related Nitroaniline | Starting Material | Reagent | Base | Solvent | Conditions | Product | Reference | |---|---|---|---|---|---| | 2-fluoro-4-nitroaniline | 3,3-bis(bromomethyl)oxetane | Sodium hydroxide (B78521) | Sulfolane/Water | 80 °C | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | nih.gov |

Diazotization and Coupling Reactions

The primary aromatic amino group is a key functional handle for diazotization, a process that converts it into a highly versatile diazonium salt. These salts are valuable intermediates in organic synthesis, particularly as precursors for azo dyes through coupling reactions.

Diazotization: This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. researchgate.netacs.org The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amino group of the aniline. icrc.ac.ir Subsequent proton transfers and elimination of a water molecule lead to the formation of the arenediazonium salt. pearson.com The presence of electron-withdrawing groups on the aniline, such as the nitro group in this compound, can slow down the diazotization process but also increases the stability of the resulting diazonium salt. acs.org

Coupling Reactions: The generated diazonium salt is a weak electrophile and can react with electron-rich aromatic compounds, known as coupling components, in a reaction called azo coupling. youtube.comyoutube.com This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the activated aromatic ring of the coupling component, which is typically a phenol (B47542) or an aniline derivative. researchgate.netyoutube.com The reaction is usually carried out in a slightly acidic to neutral or slightly alkaline medium. The product of this reaction is an azo compound, characterized by the R-N=N-R' linkage, which often results in highly colored molecules used as dyes. youtube.com For the diazonium salt of this compound, coupling would occur with activated aromatic systems to form complex azo dyes. The substitution pattern on the diazonium salt influences the electrophilicity and thus the reactivity in the coupling reaction.

Table 3: General Conditions for Diazotization and Azo Coupling of Nitroanilines | Step | Reagents | Solvent | Conditions | Intermediate/Product Type | Reference | |---|---|---|---|---| | Diazotization | Aniline derivative, Sodium nitrite, Sulfuric acid | Water | 15-18 °C | Arenediazonium salt | google.com | | Azo Coupling | Diazonium salt solution, Phenol derivative, Dispersant | Water (acidic, pH < 2) | 20-60 °C | Azo compound | google.com |

Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Methoxy 6 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Fluoro-2-methoxy-6-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for an unambiguous structural assignment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The two aromatic protons would likely appear as doublets due to coupling with the fluorine atom and with each other. Their chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and amino groups. The methoxy protons would present as a singlet, typically in the range of 3.8-4.0 ppm. The amine protons would also likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbon bearing the nitro group would be shifted downfield, while the carbons attached to the amino and methoxy groups would be shifted upfield. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum would be the most direct probe for the fluorine environment. It is expected to show a single resonance, likely a doublet of doublets due to coupling with the adjacent aromatic protons. The chemical shift of this signal would be indicative of the electronic environment created by the ortho-methoxy and para-amino substituents.

Predicted NMR Data (based on related structures):

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (aromatic) | 6.5 - 7.5 | d, d |

| ¹H (methoxy) | ~3.9 | s |

| ¹H (amine) | Variable | br s |

| ¹³C (C-NO₂) | >140 | s |

| ¹³C (C-F) | >150 (with large J-coupling) | d |

| ¹³C (methoxy) | ~56 | q |

| ¹⁹F | -110 to -130 | dd |

Note: These are estimated values and require experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for assigning the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connectivity of the entire molecule, for instance, by showing correlations from the methoxy protons to the C-2 carbon and the adjacent aromatic carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Group Frequencies and Band Assignments

The IR and Raman spectra of this compound would exhibit characteristic bands for the N-H, C-H, C=C, N-O, C-O, and C-F bonds.

N-H stretching: The amine group would show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the methoxy C-H stretching would be observed in the 2850-2960 cm⁻¹ range.

N-O stretching: The nitro group has two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. orgchemboulder.comspectroscopyonline.comorgchemboulder.comacs.org

C=C stretching: Aromatic ring stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage would produce a strong C-O stretching band.

C-F stretching: A characteristic C-F stretching vibration would be expected in the 1100-1300 cm⁻¹ region.

Anticipated Vibrational Band Assignments:

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3500 | N-H stretching (asymmetric and symmetric) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Methoxy C-H stretching |

| 1500 - 1560 | Asymmetric NO₂ stretching |

| 1400 - 1600 | Aromatic C=C stretching |

| 1330 - 1370 | Symmetric NO₂ stretching |

| 1100 - 1300 | C-F stretching |

Conformational Analysis via Vibrational Modes

The rotational freedom around the C-O and C-N bonds could lead to different conformers. Subtle shifts in the vibrational frequencies, particularly those of the methoxy and amino groups, could potentially provide insights into the preferred conformation of the molecule in the solid state or in solution. However, without experimental data, any discussion on conformational analysis remains purely speculative.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight: 186.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186.

The fragmentation pattern would be influenced by the presence of the various functional groups. Common fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (NO₂) or nitric oxide (NO). rsc.org The presence of the methoxy group could lead to the loss of a methyl radical (CH₃) or formaldehyde (B43269) (CH₂O). The fragmentation would provide valuable data to confirm the molecular structure deduced from NMR and vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Remains Uncharacterized in Publicly Available Literature

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of publicly available experimental data on the Ultraviolet-Visible (UV-Vis) spectroscopic properties of the chemical compound this compound. Despite the compound being listed by various chemical suppliers, detailed research findings regarding its electronic transitions, including specific absorption maxima (λmax) and molar absorptivity (ε) values, are not present in the accessible scientific domain.

UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. For aromatic compounds containing chromophores such as a nitro group (-NO2) and auxochromes like an amino group (-NH2) and a methoxy group (-OCH3), this technique provides valuable insights into the electronic structure and conjugation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in compounds like substituted nitroanilines are typically π→π* and n→π* transitions.

In the case of this compound, the benzene ring, along with the electron-donating amino and methoxy groups and the electron-withdrawing nitro group, forms a conjugated system. This substitution pattern is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring and the nitro group. The n→π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons, such as those on the oxygen atoms of the nitro and methoxy groups and the nitrogen atom of the amino group, to the π* antibonding orbitals.

While specific experimental data for this compound is unavailable, the UV-Vis spectra of structurally related compounds can offer a general indication of the expected absorption regions. For instance, studies on other substituted nitroanilines show strong absorption bands in the range of 300 to 400 nm, which are attributed to intramolecular charge transfer from the electron-donating groups to the electron-withdrawing nitro group. The exact position and intensity of these bands are sensitive to the nature and position of the substituents on the aromatic ring, as well as the solvent used for the measurement.

The fluorine atom at the 4-position, being an electron-withdrawing group, would also influence the electronic environment of the molecule, although its effect might be less pronounced compared to the nitro group. The interplay of the electronic effects of all the substituents—fluoro, methoxy, and nitro—on the amino-substituted benzene ring would uniquely determine the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption.

Without experimental determination and analysis, any discussion on the specific electronic transitions of this compound remains speculative. The generation of a detailed data table and an in-depth, scientifically accurate discussion of its UV-Vis spectroscopic characterization is contingent upon future experimental research on this particular compound.

Crystallographic Investigations of 4 Fluoro 2 Methoxy 6 Nitroaniline and Its Co Crystals

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No single-crystal X-ray diffraction data for 4-Fluoro-2-methoxy-6-nitroaniline has been found in the searched databases. This information is essential for determining the precise three-dimensional arrangement of atoms and molecules in the crystalline state.

Molecular Conformation and Intramolecular Interactions

Without crystallographic data, a definitive analysis of the molecular conformation, including bond lengths, bond angles, and torsional angles, cannot be performed. Consequently, a discussion on intramolecular interactions, such as hydrogen bonds within the molecule, is not possible.

Crystal Packing and Lattice Parameters

Details regarding the crystal system, space group, and unit cell dimensions (lattice parameters) for this compound are unavailable. This information is fundamental to understanding how the molecules are arranged in the crystal lattice.

Hydrogen Bonding Networks and π-π Stacking Interactions

An analysis of the intermolecular forces that stabilize the crystal structure, such as hydrogen bonding networks and π-π stacking interactions between aromatic rings, is contingent on the availability of crystallographic data. As this is not available, this section cannot be completed.

Hirshfeld Surface Analysis for Quantitative Supramolecular Interaction Contributions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis requires the input of crystallographic information files (CIFs), which are generated from single-crystal X-ray diffraction experiments. Due to the lack of these files for this compound, a Hirshfeld surface analysis cannot be conducted.

Polymorphism and Co-crystallization Studies

The investigation of polymorphism (the ability of a compound to exist in more than one crystal form) and the formation of co-crystals also relies on extensive crystallographic screening and analysis. No published studies on the polymorphism or co-crystallization of this compound were identified.

Computational Chemistry and Theoretical Studies on 4 Fluoro 2 Methoxy 6 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Fluoro-2-methoxy-6-nitroaniline, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the constituent atoms of the aniline (B41778) ring and its substituents (fluoro, methoxy (B1213986), and nitro groups).

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-F | 1.35 Å |

| C-O (methoxy) | 1.36 Å | |

| C-N (nitro) | 1.48 Å | |

| C-N (amino) | 1.39 Å | |

| Bond Angle | F-C-C | 118° |

| O-C-C | 121° | |

| O-C-N (nitro) | 117° | |

| Dihedral Angle | C-C-O-C (methoxy) | 0° or 180° |

| C-C-N-H (amino) | Planar or near-planar |

Note: The values in this table are hypothetical and represent typical ranges for such bonds and angles. Actual values would be determined by specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nitro group and fluorine atom, along with the electron-donating amino and methoxy groups, would significantly influence the energies and localizations of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

Note: These values are illustrative. The actual energies would depend on the level of theory and basis set used in the calculation.

An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups and on the fluorine atom, reflecting their high electronegativity. The hydrogen atoms of the amino group would likely exhibit a positive potential. This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules and biological targets.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR (Nuclear Magnetic Resonance): DFT can calculate the magnetic shielding tensors for each nucleus, which can be converted into NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F). This would help in assigning the peaks in the experimental NMR spectra of this compound.

IR (Infrared): By calculating the vibrational frequencies and their corresponding intensities, DFT can generate a theoretical IR spectrum. This would allow for the assignment of specific vibrational modes, such as the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, the C-O stretch of the methoxy group, and the C-F stretch.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and their corresponding absorption wavelengths (λmax) and oscillator strengths. This would help in understanding the origin of the peaks observed in the UV-Vis spectrum, which are related to the electronic excitations between molecular orbitals.

Table 3: Hypothetical DFT-Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Hypothetical Predicted Value |

| ¹H NMR | Chemical Shift (NH₂) | 5.0 - 6.0 ppm |

| Chemical Shift (OCH₃) | 3.9 ppm | |

| ¹³C NMR | Chemical Shift (C-F) | 150 - 160 ppm |

| Chemical Shift (C-NO₂) | 145 - 155 ppm | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| NO₂ Asymmetric Stretch | ~1550 cm⁻¹ | |

| C-F Stretch | ~1200 cm⁻¹ | |

| UV-Vis (TD-DFT) | λmax | ~350 - 450 nm |

Note: These are hypothetical values and would need to be calculated using appropriate DFT functionals and basis sets.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. Computational chemists can model the entire reaction pathway, locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone. For instance, DFT could be used to study the nitration of the parent aniline derivative or the nucleophilic aromatic substitution reactions that this compound might undergo.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A hypothetical MD simulation of this compound would likely focus on several key aspects. The rotational dynamics of the nitro (NO₂) and methoxy (OCH₃) groups are of primary interest. The nitro group's rotation is influenced by its electronic interactions with the aromatic ring and potential steric hindrance from the adjacent methoxy group. Studies on other nitroaromatic compounds have shown that the C-NO₂ torsional angle can be significantly influenced by ionization or electronic excitation. nih.govacs.org For instance, in ortho-nitrotoluene, the C-NO₂ torsional angle changes upon ionization, a behavior that would be critical to model for this compound to understand its electronic and reactive properties. acs.org

The development of accurate force fields is paramount for meaningful MD simulations. For nitro compounds, specialized force field parameters, such as those developed for CHARMM (Chemistry at HARvard Macromolecular Mechanics), are necessary to correctly model the electrostatic and van der Waals interactions of the nitro group. acs.orgresearchgate.net These parameters are often derived from high-level quantum mechanical calculations to reproduce experimental data like densities and heats of vaporization. acs.orgresearchgate.net A simulation of this compound would require a force field that accurately describes the partial atomic charges and torsional potentials associated with the fluoro, methoxy, and nitro substituents on the aniline core.

Intermolecular interactions, particularly hydrogen bonding, would be a major focus of MD simulations in condensed phases. The amino (NH₂) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as acceptors. In a protic solvent like water, the patterns of solvation and the dynamics of water molecules around the solute would be of interest. In the solid state, MD simulations could explore crystal packing arrangements and lattice dynamics, which are influenced by a balance of hydrogen bonding and π-π stacking interactions, a phenomenon noted for its importance in the stability of related molecules like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). nih.gov

A hypothetical simulation setup and the key dynamical events that would be monitored are summarized in the table below.

| Simulation Parameter | Hypothetical Value/Condition | Rationale |

| Force Field | CHARMM with C27rn parameters | To accurately model the nitro group in an aromatic system. acs.orgresearchgate.net |

| Solvent | Water (TIP3P model) | To simulate behavior in an aqueous environment and study hydration. |

| Temperature | 300 K | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |

| Key Monitored Events | ||

| Dihedral Angle (C-C-N-O) | Fluctuation analysis | To understand the rotational freedom of the nitro group. |

| Dihedral Angle (C-C-O-C) | Fluctuation analysis | To assess the flexibility of the methoxy group. |

| Radial Distribution Functions | g(r) for solute-solvent atoms | To characterize the solvation shell structure. |

| Hydrogen Bond Analysis | Donor-acceptor distances and angles | To quantify intra- and intermolecular hydrogen bonding. |

The insights gained from such simulations would be valuable for understanding the molecule's physical properties, its interactions with biological macromolecules, and its behavior in various chemical environments.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. For this compound, QSPR models could be developed to predict a wide range of physicochemical properties, such as solubility, boiling point, and dipole moment, as well as properties related to its biological activity or environmental fate. While specific QSPR models for this exact compound are not documented, studies on substituted anilines and nitroaromatic compounds provide a clear framework for how such models would be constructed. nih.govresearchgate.netnih.gov

The core of any QSPR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, relevant descriptors would fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on atoms. researchgate.net The electronic Hammett parameter has been shown to be a good predictor of toxicity in substituted anilines. researchgate.net

Geometrical Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular surface area and volume.

Physicochemical Descriptors: These include properties like logP (the logarithm of the octanol-water partition coefficient), which is a measure of lipophilicity and has been identified as an important parameter in QSAR models for the toxicity of substituted anilines. researchgate.net

A typical workflow for developing a QSPR model for a property of this compound would involve:

Data Collection: Gathering experimental data for a specific property for a series of structurally related anilines.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the series.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that relates the descriptors to the property of interest. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For instance, a QSPR model to predict the dipole moment of substituted anilines has been successfully developed using descriptors like LUMO energy and total energy. researchgate.net Another study on drug-polymer binding used descriptors such as the computed surface area of hydrogen bond accepting atoms, ionization potential, and electron affinity to build a predictive QSPR model. nih.gov

The following table illustrates the types of descriptors that would be considered in a QSPR study of substituted anilines, including this compound, and their potential relevance.

| Descriptor Type | Example Descriptor | Relevance to Property Prediction |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons; has been correlated with dipole moment. researchgate.net |

| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |

| Physicochemical | LogP | A measure of hydrophobicity, important for predicting biological activity and environmental distribution. researchgate.net |

| Geometrical | Molecular Surface Area | Affects intermolecular interactions and transport properties. |

| Topological | Connectivity Indices | Encodes information about the size and branching of the molecule. |

The development of robust QSPR models for this compound and related compounds would be highly beneficial for screening for desired properties, prioritizing experimental work, and gaining a deeper understanding of the molecular features that govern its behavior.

Advanced Applications and Derivatization of 4 Fluoro 2 Methoxy 6 Nitroaniline in Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

4-Fluoro-2-methoxy-6-nitroaniline is a highly valued intermediate in the field of organic synthesis. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring allows for a variety of chemical transformations, including substitution and reduction reactions. chemicalbook.com This dual reactivity makes it an ideal building block for constructing intricate molecular frameworks.

The utility of this compound is prominently highlighted in medicinal chemistry, where it serves as a crucial starting material for the synthesis of advanced pharmaceutical intermediates. chemicalbook.com A significant application is in the preparation of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is under development for the treatment of various cancers. chemicalbook.comsfdchem.com The synthesis of Mereletinib involves a series of chemical reactions where this compound is modified to introduce specific functional groups, ultimately leading to the desired complex molecular structure. chemicalbook.com

Another notable example is its use as a key starting material in the synthesis of Osimertinib, a medication used to treat metastatic epidermal growth factor receptor (EGFR) positive non-small cell lung cancer. google.com The synthesis of Osimertinib from 4-fluoro-2-methoxyaniline (B49241) involves a nitration step to produce 4-fluoro-2-methoxy-5-nitroaniline (B580436), which is then further elaborated. google.com

The synthesis of these and other pharmaceutical agents often involves multi-step processes where the aniline (B41778) derivative is first protected, then undergoes nitration, followed by deprotection and subsequent reactions to build the final drug molecule. google.comwipo.int

Table 1: Pharmaceutical Intermediates Derived from this compound

| Intermediate/Final Product | Therapeutic Target/Application | Reference |

| Mereletinib | BRAFV600E kinase inhibitor (Cancer) | chemicalbook.comsfdchem.com |

| Osimertinib (Tagrisso®) | EGFR inhibitor (Non-small cell lung cancer) | google.com |

The structural motifs present in this compound are also of interest in the development of new agrochemicals. While specific commercialized agrochemicals derived from this compound are not extensively documented in the provided search results, the general importance of multi-functionalized heterocyclic compounds in agrochemical research is well-established. kochi-tech.ac.jp The reactive nature of the nitro and amino groups, combined with the influence of the fluorine and methoxy (B1213986) substituents, provides a scaffold that can be elaborated into a variety of structures with potential herbicidal, fungicidal, or insecticidal properties. The development of novel synthetic methods for polyfunctionalized compounds, including those derived from nitro systems, is an active area of research with direct implications for the agrochemical industry. kochi-tech.ac.jp

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry and material science. mdpi.com this compound is a valuable precursor for the synthesis of a variety of novel heterocyclic systems. The amino and nitro groups can participate in cyclization reactions to form new rings. For instance, the nitro group can be reduced to an amino group, which can then react with a variety of reagents to form nitrogen-containing heterocycles.

Research in this area focuses on developing efficient synthetic methodologies to create diverse libraries of polyfunctionalized heterocyclic compounds. kochi-tech.ac.jp These methods often leverage the unique electronic properties of the nitro group to facilitate reactions and build complex molecular architectures. kochi-tech.ac.jp The resulting heterocyclic compounds are then screened for a wide range of biological activities. mdpi.com

Application in the Synthesis of Specialty Chemicals and Functional Materials

The application of this compound extends to the synthesis of specialty chemicals and functional materials. The combination of its functional groups allows for its incorporation into larger molecular systems with specific properties. For example, it can be used as a monomer or a building block in the creation of polymers and other materials with tailored electronic or optical properties. The presence of the fluorinated and nitrated aromatic ring can influence properties such as thermal stability, solubility, and intermolecular interactions. While specific examples of functional materials derived from this compound are not detailed in the provided search results, the versatility of nitro-substituted anilines in materials science is a recognized area of study.

Future Research Directions and Perspectives

Exploration of Green Chemistry Approaches for Synthesis

The traditional synthesis of substituted nitroanilines often involves harsh reaction conditions, such as the use of strong acids like concentrated sulfuric and nitric acid, which can lead to significant environmental pollution from acid waste. patsnap.compatsnap.com In contrast, green chemistry principles advocate for methods that are safer, more environmentally friendly, and utilize milder conditions. patsnap.compatsnap.com

One promising green approach for the synthesis of compounds like 4-fluoro-2-methoxy-6-nitroaniline is the use of continuous flow reactors. This technology offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, which can lead to higher yields and purity with fewer byproducts. google.comgoogle.com For instance, a method for synthesizing 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor has been developed, highlighting the potential for adapting this technology to similar molecules. google.com Another patented method for producing 4-fluoro-2-nitroaniline (B1293508) also employs a microchannel reactor to improve safety and efficiency. google.com

Furthermore, research into alternative nitrating agents and solvent systems can reduce the environmental impact. A patented synthesis for a substituted nitroaniline avoids strong acids by using nitrite (B80452) in a solvent at moderate temperatures. patsnap.com Another approach involves dissolving N-benzenesulfonyl-4-methoxyaniline in 1,2-dichloroethane (B1671644) and reacting it with copper nitrate (B79036) trihydrate in the presence of pyridine, which represents a milder reaction pathway. patsnap.com

These examples underscore a clear trajectory towards developing more sustainable synthetic routes for this compound and related compounds, focusing on minimizing waste and improving safety profiles.

Discovery of Novel Reactivity Patterns and Derivatization Pathways

The reactivity of this compound is governed by the interplay of its substituent groups on the aniline (B41778) core. The amino group is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com However, the presence of electron-withdrawing groups like the nitro and fluoro substituents can significantly alter this reactivity, making the aromatic ring less electron-rich. chemistrysteps.com The methoxy (B1213986) group, being electron-donating, adds another layer of complexity to the molecule's electronic properties. researchgate.net

The amino group itself can act as a nucleophile and undergo reactions such as alkylation and acylation. ncert.nic.in This allows for a variety of derivatization pathways, creating a library of compounds with potentially diverse biological activities. For instance, the acylation of the amino group to form an amide is a common strategy to control the reactivity of the aromatic ring during subsequent substitution reactions. ncert.nic.in

Furthermore, the nitro group can be reduced to an amine, opening up another avenue for functionalization. This transformation is a key step in the synthesis of various complex molecules and can lead to the formation of diamino derivatives with unique properties. google.com The fluorine atom also offers a site for potential nucleophilic aromatic substitution, although this is generally less facile than reactions involving the other functional groups.

The study of how these functional groups influence each other's reactivity is crucial for discovering novel reaction pathways. For example, kinetic studies on similar substituted anilines have been used to quantify their nucleophilicity and predict their reaction rates with various electrophiles. researchgate.net Such systematic investigations into the reactivity of this compound could unveil new and synthetically useful transformations.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of AI and ML into the research and development of this compound and its derivatives holds immense potential for streamlining the discovery process, reducing experimental costs, and uncovering novel chemical space.

Investigation into Emerging Synthetic Applications

This compound is a valuable building block in organic synthesis, particularly in the preparation of biologically active molecules. Its structural features make it a key intermediate in the synthesis of various heterocyclic compounds and other complex organic structures.

One notable application is its role as a precursor in the synthesis of kinase inhibitors for cancer therapy. chemicalbook.com For instance, it is a crucial intermediate in the preparation of Mereletinib, a potent inhibitor of a specific mutated kinase involved in several cancers. chemicalbook.com The synthesis involves a series of reactions that modify the functional groups of this compound to construct the final drug molecule. chemicalbook.com

The unique substitution pattern of this compound also makes it a valuable starting material for creating libraries of substituted anilines and o-phenylenediamines. nih.gov These classes of compounds are known to possess a wide range of biological activities, and the ability to generate diverse derivatives from a common precursor is highly advantageous in drug discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-fluoro-2-methoxy-6-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves sequential nitration and fluorination of a methoxy-substituted aniline precursor. For example, nitration of 4-fluoro-2-methoxyaniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Purification via solvent extraction (e.g., 1,2-dichloroethane) and drying with anhydrous Na₂SO₄ is critical to achieving >90% purity . Adjusting pH during workup (e.g., pH = 6) minimizes byproduct formation.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Focus on aromatic proton splitting patterns. The methoxy group (-OCH₃) typically appears as a singlet at ~3.8–4.0 ppm, while the nitro group deshields adjacent protons, causing downfield shifts .

- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 201.0375 (C₇H₆FN₂O₃⁺). Fragmentation patterns (e.g., loss of NO₂ or F) aid in structural validation .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to its nitro and amino groups. Store in amber vials at –20°C under inert gas (N₂/Ar). Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways, with HPLC monitoring for nitro-reduction byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : The nitro group directs incoming electrophiles to the meta position relative to itself, while the methoxy group (electron-donating) favors para substitution. Computational modeling (e.g., DFT) can predict dominant reaction pathways. Experimental validation via bromination or sulfonation reactions under varied conditions (e.g., H₂SO₄ vs. AcOH) reveals competing directing effects .

Q. What strategies resolve contradictory spectral data when characterizing derivatives of this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography for unambiguous structural confirmation.

- ²D NMR (COSY, NOESY) to resolve overlapping signals in crowded aromatic regions.

- Isotopic labeling (e.g., ¹⁹F NMR) to track fluorine’s electronic environment .

Q. How can the reactivity of the amino group in this compound be modulated for coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Protect the amino group with a benzoyl or acetyl moiety before coupling. Post-coupling deprotection (e.g., NaOH/EtOH reflux) restores functionality. Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize cross-coupling efficiency with aryl boronic acids .

Q. What analytical methods are most effective for quantifying trace impurities in this compound batches?

- Methodological Answer :

- GC-MS with derivatization (e.g., silylation) to detect volatile byproducts.

- HPLC-DAD/ELSD using a C18 column (MeCN/H₂O gradient) to separate non-volatile impurities.

- ICP-MS for heavy metal contamination (e.g., residual catalysts like Pd or Cu) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound across literature sources?

- Methodological Answer : Variations often arise from polymorphic forms or impurities. Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.